molecular formula C13H9IN2O2S B1324322 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 282734-63-8

2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1324322
M. Wt: 384.19 g/mol
InChI Key: RWGDHZXCZZVWDC-UHFFFAOYSA-N
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Description

“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, often involves copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes . Another method involves the treatment of 2-chloropyridine or 2-bromopyridine with iodotrimethylsilane .


Molecular Structure Analysis

The InChI code for “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is 1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H .


Physical And Chemical Properties Analysis

“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Palladium-Catalyzed Couplings : 2-Aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were synthesized using palladium-catalyzed decarboxylative Suzuki coupling of azaindole-2-carboxylic acid derivatives. This method also enabled the synthesis of alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines through a related Heck coupling process, highlighting the versatility of this compound in organic synthesis (Suresh, Kumaran, Manickam, & Muthusubramanian, 2013).
  • Ligand Synthesis for Asymmetric Hydrogenation : 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of ligands for asymmetric hydrogenation. This involves designing and synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands by a diastereoselective S(N)Ar substitution, demonstrating the compound's utility in catalysis and enantioselective synthesis (Qu et al., 2014).

Biological and Medicinal Chemistry Applications

  • Antibacterial Activity : The antibacterial activity of derivatives of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has been investigated. A study focusing on 2-(phenylsulfonyl)amino pyridine, a related compound, demonstrated significant growth inhibition of bacteria like Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting potential applications in antimicrobial therapies (Ijeomah & Tseeka, 2021).

Advanced Material Applications

  • Photoluminescent Complexes : Iridium(III) complexes using derivatives of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as cyclometallated ligands have shown potential in advanced material applications. These complexes exhibit unique photoluminescent properties, useful in developing new functional materials and light-emitting devices (Ertl et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGDHZXCZZVWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631491
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

282734-63-8
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
5
Citations
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com
M Layek, V Gajare, D Kalita, A Islam, K Mukkanti, M Pal - Tetrahedron, 2009 - Elsevier
The reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes was investigated using 10% Pd/C–PPh 3 –CuI as a catalyst system in water. This study afforded a new, mild and …
Number of citations: 23 www.sciencedirect.com
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
C Chaulet, C Croix, J Basset, MD Pujol… - Synlett, 2010 - thieme-connect.com
A mild method for the desulfonylation of N-indoles and N-azaindoles is described. Deprotection is carried out under basic conditions, using sodium tert-butoxide in dioxane. Several …
Number of citations: 12 www.thieme-connect.com
M Juchum, M Günther, E Döring… - Journal of medicinal …, 2017 - ACS Publications
The high genomic instability of non-small cell lung cancer tumors leads to the rapid development of resistance against promising EGFR tyrosine kinase inhibitors (TKIs). A recently …
Number of citations: 67 pubs.acs.org

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